molecular formula C7H5Br2ClO B8028913 1,2-Dibromo-3-chloro-4-methoxybenzene CAS No. 174913-45-2

1,2-Dibromo-3-chloro-4-methoxybenzene

Cat. No.: B8028913
CAS No.: 174913-45-2
M. Wt: 300.37 g/mol
InChI Key: BYYJXZUXJIZPOW-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chloro-4-methoxybenzene (CAS 174913-45-2) is a high-purity halogenated aromatic compound with the molecular formula C 7 H 5 Br 2 ClO and a molecular weight of 300.37 . It serves as a versatile and valuable synthetic intermediate in organic chemistry and materials science research. A closely related compound, 1,2-dibromo-3-methoxybenzene, has been documented as a precursor in regioselective halogen-metal exchange reactions using isopropylmagnesium chloride to synthesize 2-substituted 5-bromobenzoic acids . This demonstrates the utility of such 1,2-dibromo arenes in facilitating selective downstream functionalization, which is crucial for constructing complex molecules for pharmaceutical and materials development. The compound requires careful handling and should be stored at cool temperatures, with some suppliers recommending cold-chain transportation . According to safety information for a similar compound, 1,2-Dibromo-4-chloro-3-methoxybenzene, this class of chemicals may cause skin and eye irritation . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2-dibromo-3-chloro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYJXZUXJIZPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287003
Record name 1,2-Dibromo-3-chloro-4-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-45-2
Record name 1,2-Dibromo-3-chloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174913-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Substrate Design

The decarboxylative bromination protocol, as detailed in recent studies, leverages aromatic carboxylic acids as precursors for regioselective bromination. For 1,2-dibromo-3-chloro-4-methoxybenzene, the starting material 3-chloro-4-methoxybenzoic acid undergoes radical-mediated bromination at positions ortho to the electron-donating methoxy group. The reaction proceeds via a single-electron transfer (SET) mechanism, where Bu₄NBr₃ acts as both a bromine radical source and an oxidizing agent.

Key steps include:

  • Decarboxylation : Loss of CO₂ generates an aromatic radical.

  • Bromine Radical Addition : Sequential bromination occurs at the ortho positions relative to the methoxy group.

  • Rearomatization : Stabilization via resonance with the chloro and methoxy substituents.

This method avoids the need for directing groups or protective strategies, as demonstrated in the synthesis of analogous compounds like 1-bromo-2,4-dimethoxybenzene.

Optimization of Reaction Conditions

Optimal yields (82–86%) are achieved using 2.0 equivalents of Bu₄NBr₃ in acetonitrile at 100°C for 16 hours. Elevated temperatures enhance radical stability, while excess brominating agent ensures complete dihalogenation. The table below summarizes critical parameters:

ParameterValueImpact on Yield
Bu₄NBr₃ (equiv)2.0Maximizes di-substitution
Temperature (°C)100Accelerates radical formation
SolventMeCNPolar aprotic medium enhances solubility
Reaction Time (h)16Ensures complete conversion

Work-up involves quenching with 15% aqueous Na₂S₂O₃ to remove excess bromine, followed by extraction with dichloromethane and purification via silica gel chromatography.

Sequential Halogenation Strategies

Chlorination Prior to Bromination

An alternative route involves introducing the chloro group before bromination. 3-chloro-4-methoxybenzoic acid is synthesized via Friedel-Crafts chlorination of 4-methoxybenzoic acid using FeCl₃ as a catalyst. Subsequent bromination via the decarboxylative method yields the target compound. This approach ensures precise chloro placement but requires stringent control over electrophilic substitution dynamics.

Bromination Followed by Chlorination

While less common due to steric hindrance, post-bromination chlorination has been attempted using sulfuryl chloride (SO₂Cl₂) in dichloroethane. However, yields are suboptimal (≤45%) due to competing side reactions at activated positions.

Comparative Analysis of Methodologies

Yield and Selectivity

The decarboxylative method outperforms traditional electrophilic bromination (e.g., Br₂/FeBr₃), which struggles with di-substitution selectivity. For example, bromination of 3-chloro-4-methoxybenzene with Br₂ yields a 3:1 mixture of mono- and di-brominated products, whereas the radical approach achieves >20:1 selectivity.

Challenges and Mitigation Strategies

Regioselectivity in Polyhalogenated Systems

The proximity of bromine and chlorine substituents can lead to steric clashes, necessitating careful optimization of reaction kinetics. Slow addition of Bu₄NBr₃ (0.1 mmol/min) mitigates over-bromination, as demonstrated in the synthesis of 1,2-dibromo-4-fluoro-2-methoxybenzene.

Purification of Di-Substituted Products

Column chromatography using hexane/ethyl acetate (95:5) effectively separates di-brominated products from mono- or tri-substituted byproducts. Silver nitrate-impregnated silica gel further enhances resolution by complexing with halogens.

Industrial-Scale Considerations

Cost Efficiency of Bu₄NBr₃

Despite its efficacy, Bu₄NBr₃ is cost-prohibitive for large-scale synthesis. Alternatives like KBrO₃/HBr in acidic media are being explored but currently offer inferior regiocontrol.

Solvent Recovery and Waste Management

MeCN recovery via distillation reduces environmental impact, while Na₂S₂O₃ neutralizes toxic bromine residues. Lifecycle assessments indicate a 30% reduction in waste compared to classical bromination methods .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The halogen atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amino, thiol, or alkoxy derivatives of the benzene ring.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1,2-Dibromo-3-chloro-4-methoxybenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Materials Science: It is used in the synthesis of advanced materials such as polymers and liquid crystals.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-chloro-4-methoxybenzene involves its interaction with various molecular targets and pathways. The halogen atoms and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Mutagenicity Considerations

  • Halogenated compounds like DBCP exhibit mutagenicity when contaminated. For example, technical-grade DBCP showed higher mutagenicity in Salmonella assays due to epichlorohydrin impurities, whereas purified DBCP was less active . This suggests that impurities in this compound could similarly influence its biological profile.

This contrasts with nitro-substituted analogs, where nitro groups serve as directing groups or reducible functionalities .

Electronic Effects

  • The methoxy group’s electron-donating nature may counteract the electron-withdrawing effects of halogens, creating a balanced electronic environment for controlled reactivity—a feature shared with 4-methoxybenzene-1,2-diamine hydrochloride .

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibromo-3-chloro-4-methoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Stepwise Halogenation: Begin with 3-chloro-4-methoxybenzene. Bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C). Sequential bromination at positions 1 and 2 requires precise stoichiometry (2.2 eq Br₂) to avoid over-bromination .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via GC-MS (>95% purity threshold) .
  • Challenges: Competing side reactions (e.g., demethylation of methoxy groups) may occur under harsh conditions. Mitigate by maintaining low temperatures and inert atmospheres.

Q. How can spectroscopic techniques resolve structural ambiguities in halogenated aromatic compounds like this derivative?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals using coupling patterns and substituent effects. The methoxy group (-OCH₃) deshields adjacent protons, while bromine and chlorine atoms induce distinct splitting patterns. For example, the para-chloro substituent to methoxy creates a deshielded singlet at δ 7.2–7.5 ppm .
  • X-Ray Crystallography: Confirm regioselectivity of halogenation. Heavy atoms (Br, Cl) enhance electron density for clearer diffraction patterns.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 329.82 for C₇H₅Br₂ClO).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts .
  • Waste Disposal: Segregate halogenated waste in designated containers. Partner with certified waste management services for incineration to prevent environmental release (H400/H420 hazards) .
  • Emergency Response: For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, Cl, OCH₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling: The bromine atoms at positions 1 and 2 act as leaving groups. Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (80°C). The electron-withdrawing Cl substituent at position 3 slows oxidative addition but stabilizes intermediates .
  • Buchwald-Hartwig Amination: The methoxy group at position 4 directs amination to meta positions. Optimize with Xantphos ligand and Cs₂CO₃ base in toluene .

Q. How can computational modeling (e.g., DFT) predict the environmental persistence or toxicity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute Gibbs free energy of hydrolysis. Predict half-life in aquatic environments (linked to H400 hazards) .
  • QSAR Models: Corrate logP values (estimated at 3.8) with bioaccumulation potential. High logP suggests lipid solubility and risk of biomagnification .

Q. How should researchers address contradictory data in published studies (e.g., conflicting reaction yields or spectroscopic assignments)?

Methodological Answer:

  • Troubleshooting Workflow:
    • Verify reagent purity (e.g., anhydrous FeBr₃ vs. hydrated forms in bromination) .
    • Replicate conditions with controlled variables (temperature, solvent grade).
    • Cross-validate spectroscopic data with independent labs.
  • Case Study: Discrepancies in ¹³C NMR shifts may arise from solvent polarity differences (CDCl₃ vs. DMSO-d6). Standardize solvent systems for comparisons .

Q. What are the emerging applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Organic Electronics: As a precursor for π-conjugated polymers. Bromine atoms enable Stille coupling to build thiophene-based semiconductors .
  • Pharmaceutical Intermediates: Use in synthesizing kinase inhibitors via regioselective functionalization of the aromatic core. The chloro substituent enhances binding to hydrophobic enzyme pockets .

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